molecular formula C11H21N3O2 B3030244 Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate CAS No. 885270-23-5

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate

Cat. No. B3030244
M. Wt: 227.30
InChI Key: ZDZXZKQTFNUKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate is a chemical compound that falls within the category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and it serves as a backbone for various chemical compounds with applications in pharmaceuticals, agrochemicals, and organic synthesis. The tert-butyl group attached to the piperidine ring is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various chemical reactions and starting materials. For instance, the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate involves crystallization from a petroleum ether/ethyl acetate mixture, indicating a multi-step synthetic route that may include protection and deprotection steps, as well as functional group transformations . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, showcasing the versatility of piperidine derivatives in forming heterocyclic structures .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized by the presence of the piperidine ring and the tert-butyl group. X-ray diffraction studies provide detailed information about the crystal structure, bond lengths, and angles, which are typical for this class of compounds . The bulky tert-butyl group can influence the overall conformation of the molecule and its packing in the solid state, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky substituents prevent typical face-to-face π-interactions .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine-1-carboxylate derivatives is diverse, with the ability to undergo various chemical transformations. For example, the Mitsunobu reaction can be used to invert the stereochemistry of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective synthesis potential of these compounds . Additionally, the presence of the tert-butyl group can slightly influence the electron density of the molecule, as cyclic voltammetric data suggest it to be slightly electron-releasing .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by the substituents on the piperidine ring. The tert-butyl group imparts steric bulk, which can affect solubility, boiling and melting points, and the overall stability of the molecule. The presence of additional functional groups, such as hydroxyl or oxo groups, can also contribute to the compound's polarity, hydrogen bonding capacity, and reactivity . The crystal structure analysis provides insights into the solid-state packing, which is governed by van der Waals interactions and hydrogen bonding .

Scientific Research Applications

Synthesis Methods

  • Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate : This compound is an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis process involves steps like SN2 substitution and borohydride reduction, offering significant yield advantages and suitability for industrial scale-up (Chen Xin-zhi, 2011).

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : This is an important intermediate for small molecule anticancer drugs. A rapid, high yield synthetic method is established, crucial for developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).

Applications in Drug Development

  • Development of Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is used in the synthesis of various small molecule anticancer drugs, showing its pivotal role in cancer therapeutics (Binliang Zhang et al., 2018).

  • Synthesis of Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate : This derivative is used in treating tumor viruses, particularly in synthesizing CDK9 inhibitors and Ibrutinib, showcasing its application in oncology (Xiaohan Hu et al., 2019).

Chemical Synthesis and Applications

  • Synthesis of Boc-protected Amines : A method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide for the formation of tert-butyl carbamate. This method is important for synthesizing protected amino acids (H. Lebel, Olivier Leogane, 2005).

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : An intermediate in many biologically active compounds like crizotinib, indicating its relevance in pharmaceutical chemistry (D. Kong et al., 2016).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZXZKQTFNUKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660824
Record name tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate

CAS RN

885270-23-5
Record name 1,1-Dimethylethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 4-(N-Hydroxycarbamimidoyl)-piperidine-1-carboxylic acid tert-butyl ester (9.7 g 1.00 equiv; 39.9 mmoles) in methanol (300 mL) and add acetic acid (2 equiv, 79.73 mmoles; 4.6 mL), and methanol washed Raney Nickel (2.7 g). Heat the reaction to 50° C., then hydrogenate with 1 ATM hydrogen gas for 4.5 hours. Filter the reaction mixture through Celite and concentrate under reduced pressure. Suspend the solid in diethyl ether, filter and dry under reduced pressure to give 10.39 g of 4-carbamimidoyl-piperidine-1-carboxylic acid tert-butyl ester.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 2-L round-bottom flask purged and maintained with an inert atmosphere of argon, was placed tert-butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate (46.5 g, 181.56 mmol, 1.00 equiv, 95%), methanol (1500 mL), acetic acid (20 mL), and Raney-Ni (13 g). The reaction system was bubbled for 5 times with hydrogen. The resulting mixture was stirred for 3 h at 50° C. in an oil bath. The solids were filtered out. The resulting solution was concentrated under vacuum to afford 40 g of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate as yellow green crude oil, which was used directly for next step without further purification. MS m/z [M+H]+ (ESI): 278.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.